

Comprehensive Structural Elucidation: alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol

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Compound of Interest

Compound Name: *alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol*

CAS No.: 83949-35-3

Cat. No.: B12667832

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A Comparative Guide to NMR Assignment Strategies Executive Summary & Structural Context

alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol (Formula: $C_{12}H_{16}O$) represents a distinct class of secondary alcohols where the steric bulk of a cyclopropyl ring interacts with an electron-rich aromatic system.

Correctly interpreting its ^{13}C NMR spectrum requires navigating three specific analytical challenges:

- The "Crowded" Aliphatic Region (15–25 ppm): Distinguishing the aromatic methyl groups from the cyclopropyl methine (CH) carbon.
- Diastereotopic Non-Equivalence: The chiral center at the benzylic position renders the two methylene (CH_2) groups of the cyclopropyl ring magnetically non-equivalent.

- Aromatic Regiochemistry: Assigning the quaternary carbons (C3, C4) in the 3,4-dimethyl substitution pattern.

This guide compares three assignment methodologies, moving from basic 1D observation to definitive 2D correlation.

Theoretical Shift Prediction & Fragment Analysis

Before analyzing the spectrum, we deconstruct the molecule into three magnetic zones. The following table synthesizes predicted shifts based on additivity rules and validated fragment analogs (e.g., alpha-cyclopropylbenzyl alcohol and o-xylene).

Table 1: Predicted vs. Expected Chemical Shifts

Carbon Fragment	Carbon Type	Predicted Shift (δ ppm)	Diagnostic Feature
Zone A: Cyclopropyl Ring			
Cyclopropyl-CH ₂ (a)	CH ₂	1.5 – 2.5	High-field, diastereotopic signal.
Cyclopropyl-CH ₂ (b)	CH ₂	2.5 – 3.5	Distinct from (a) due to chiral center.
Cyclopropyl-CH	CH	18.0 – 20.0	Overlaps with aromatic methyls.
Zone B: Alkyl Substituents			
Ar-CH ₃ (C3)	CH ₃	19.4 – 19.8	Typical aryl-methyl resonance.
Ar-CH ₃ (C4)	CH ₃	19.6 – 20.0	Likely indistinguishable from C3 without HMBC.
Zone C: Benzylic Linker			
Alpha-Carbon (CH-OH)	CH	75.0 – 78.0	Deshielded by Oxygen + Phenyl ring current.
Zone D: Aromatic Core			
C1 (Ipso to CHOH)	Quaternary	140.0 – 143.0	Most deshielded; relaxation is slow.
C3, C4 (Ipso to Me)	Quaternary	135.0 – 137.0	Closely spaced quaternary signals.
C2, C5, C6	CH	124.0 – 130.0	C5 typically most deshielded (ortho to

Me).

Comparative Analysis of Assignment Methods

This section compares the efficacy of three standard workflows for validating this structure.

Method A: Standard 1D ^{13}C { ^1H } NMR (The Baseline)

- Technique: Proton-decoupled ^{13}C spectrum.^[1]
- Performance:
 - Strengths: Quickly identifies the number of carbons (12 distinct signals expected).
 - Weaknesses: Fails to distinguish the cyclopropyl methine (~19 ppm) from the aromatic methyls (~19.5 ppm).
 - Verdict: Insufficient for definitive characterization of the aliphatic region.

Method B: DEPT-135 / APT (The Filter)

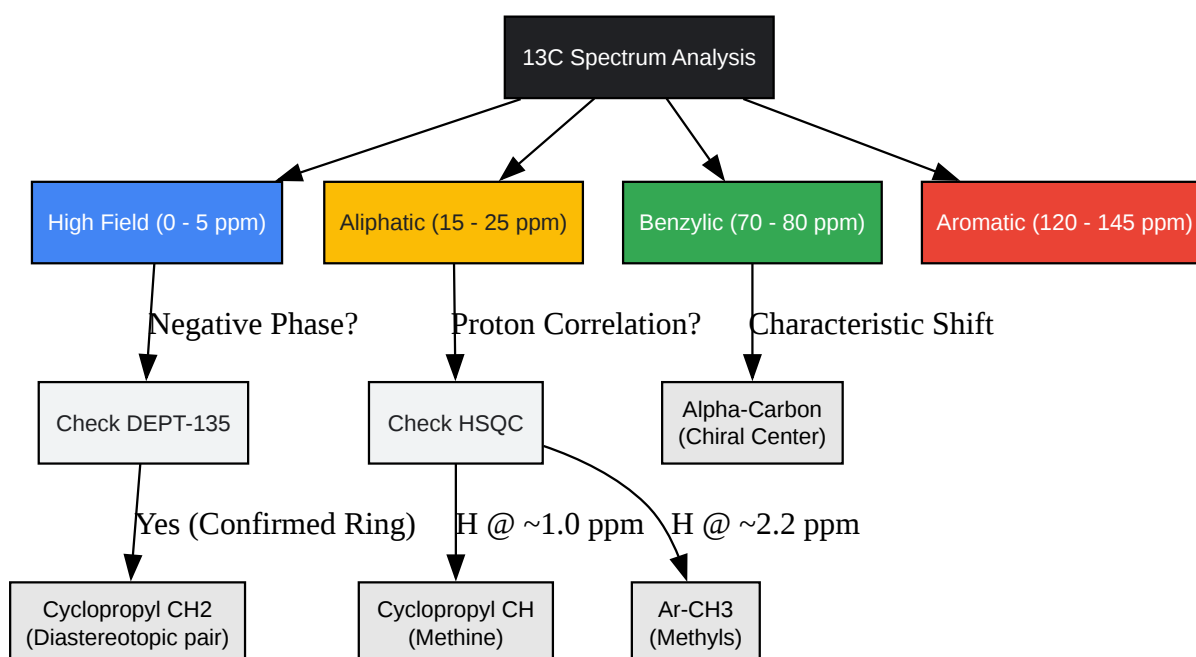
- Technique: Distortionless Enhancement by Polarization Transfer.
- Performance:
 - Mechanism:^[2] CH and CH_3 phases are positive (up); CH_2 phases are negative (down).
 - Application:
 - Cyclopropyl CH_2 (1-4 ppm): Appears Negative (inverted). This confirms the cyclopropyl ring presence immediately.
 - Aromatic Methyls (19-20 ppm): Appear Positive.
 - Cyclopropyl Methine (18-20 ppm): Appears Positive.
 - Verdict: Partial Solution. It separates the ring CH_2 s but still leaves the CH/ CH_3 overlap in the 18-20 ppm region ambiguous.

Method C: 2D HSQC + HMBC (The Gold Standard)

- Technique: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
- Performance:
 - HSQC: Correlates the proton at ~0.9-1.2 ppm (cyclopropyl methine) directly to the carbon at ~19 ppm, separating it from the methyl protons (~2.2 ppm) correlated to carbons at ~20 ppm.
 - HMBC: The Benzylic proton (CH-OH) will show long-range coupling to C1, C2, C6, and the Cyclopropyl Methine, definitively linking the ring to the alcohol.
 - Verdict: Required for regulatory filing and absolute stereochemical assignment.

Detailed Peak Interpretation Logic

The following diagram illustrates the logical flow for assigning the most critical peaks in the spectrum.



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Figure 1: Decision logic for assigning the overlapping aliphatic and high-field regions of **alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol**.

Experimental Protocols

To obtain the data quality required for the comparisons above, follow this optimized protocol.

Protocol: High-Resolution ¹³C NMR Acquisition

Objective: Resolve the diastereotopic cyclopropyl methylenes and quaternary aromatic carbons.

- Sample Preparation:
 - Mass: Dissolve 20–30 mg of the alcohol in 0.6 mL of CDCl₃ (Deuterated Chloroform).
 - Additive: Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).
 - Note: Ensure the sample is free of paramagnetic impurities (e.g., residual Cr/Mn from oxidation steps) which broaden the cyclopropyl multiplets.
- Instrument Parameters (Typical 400 MHz system):
 - Frequency: 100 MHz (for ¹³C).[3]
 - Pulse Sequence:zgpg30 (Power-gated decoupling).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
 - Reasoning: The quaternary carbons (C1, C3, C4) have long T1 relaxation times. A short D1 will suppress their signals, making assignment of the 3,4-dimethyl pattern impossible.
 - Scans: Minimum 512 scans (for S/N > 50:1).
- Processing:

- Line Broadening (LB): 1.0 Hz.
- Zero Filling: To 64k or 128k points to resolve the closely spaced methyl signals.

References

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